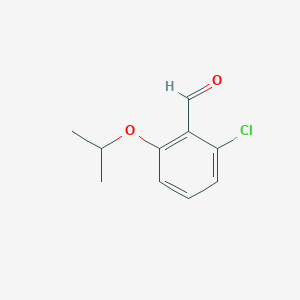
2-Chloro-6-isopropoxy-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-isopropoxy-benzaldehyde: is an organic compound with the molecular formula C10H11ClO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and an isopropoxy group at the sixth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropoxy-benzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by hydrolysis. The reaction conditions include the use of phosphorus pentachloride as a catalyst and light to facilitate the chlorination process. The hydrolysis step involves the use of an acidic solvent and zinc chloride under heating and reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-isopropoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: 2-Chloro-6-isopropoxy-benzoic acid.
Reduction: 2-Chloro-6-isopropoxy-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-isopropoxy-benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-isopropoxy-benzaldehyde depends on the specific chemical reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various nucleophilic addition reactions. The chlorine atom and isopropoxy group can influence the reactivity and selectivity of these reactions by affecting the electronic and steric properties of the molecule.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of an isopropoxy group.
2-Chloro-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group. It is used in the synthesis of various organic compounds.
Uniqueness: 2-Chloro-6-isopropoxy-benzaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Eigenschaften
Molekularformel |
C10H11ClO2 |
|---|---|
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
2-chloro-6-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3 |
InChI-Schlüssel |
MTKISMSBPUAIKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C(=CC=C1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


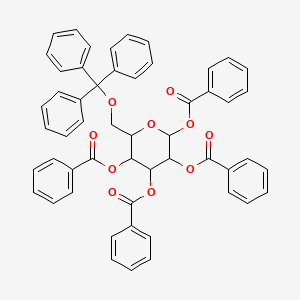
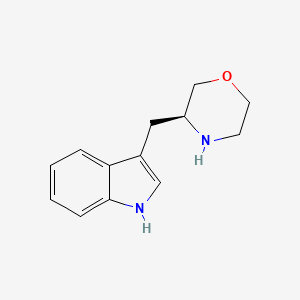
![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)

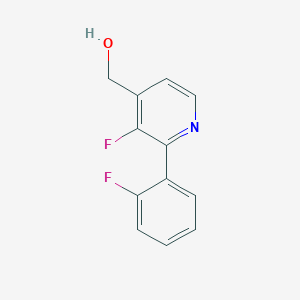

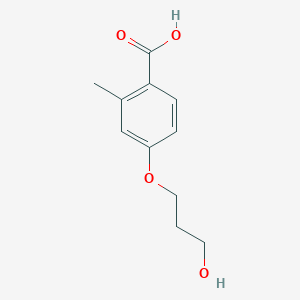
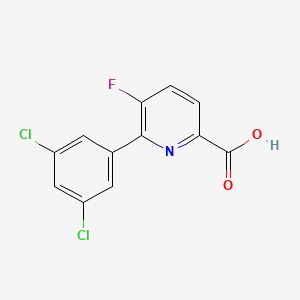
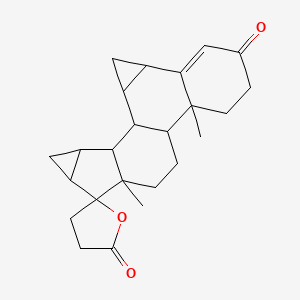

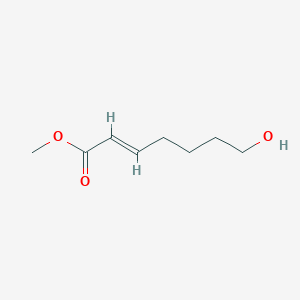
![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)
